tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505011
InChI: InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15F2NO2
Molecular Weight: 219.23 g/mol

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS No.:

Cat. No.: VC16505011

Molecular Formula: C10H15F2NO2

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate -

Specification

Molecular Formula C10H15F2NO2
Molecular Weight 219.23 g/mol
IUPAC Name tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3
Standard InChI Key LXRUDDUMTGFTHU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate, reflects its bicyclic framework comprising a three-membered cyclopropane ring fused to a pyrrolidine ring. The fluorine atoms at the 6,6-positions introduce steric and electronic effects critical for modulating reactivity . The SMILES notation (CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F) confirms the tert-butyl ester group attached to the nitrogen atom and the geminal difluoro substitution on the cyclopropane ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅F₂NO₂
Molecular Weight219.23 g/mol
Boiling Point244.7±40.0 °C (760 Torr)
Density (20°C)1.2±0.1 g/cm³
Refractive Index1.473

Synthesis and Preparation

While detailed synthetic protocols remain proprietary, general routes involve cyclopropanation of pyrrolidine precursors followed by fluorination. The tert-butyl carboxylate group is typically introduced via Boc protection of the amine, enhancing stability during subsequent reactions . Key steps may include:

  • Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the bicyclo[3.1.0]hexane core.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® to install the 6,6-difluoro groups.

  • Esterification: Reaction with tert-butyl chloroformate to protect the amine .

Challenges include controlling regioselectivity during fluorination and minimizing ring strain-induced side reactions. Analytical techniques such as NMR and HPLC ensure purity (>95%) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . Storage recommendations include:

  • Short-term: 2–8°C in sealed containers .

  • Long-term: -80°C with desiccants to prevent hydrolysis .

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.44 ppm (tert-butyl), 3.2–4.1 ppm (pyrrolidine protons).

  • ¹⁹F NMR: Single peak near δ -120 ppm, confirming equivalent fluorine atoms.

Applications in Research and Industry

Medicinal Chemistry

The fluorine atoms enhance binding to neurological targets (e.g., GABA receptors) by forming dipole interactions and hydrogen bonds . Preclinical studies suggest utility in:

  • Antidepressants: Modulation of serotonin reuptake transporters.

  • Anticonvulsants: Inhibition of voltage-gated sodium channels .

Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of:

  • Heterocycles: Piperidines, indolizidines via ring-expansion reactions.

  • Peptide Mimetics: Incorporation into macrocycles to improve proteolytic stability .

Material Science

Fluorination improves thermal stability in polymers used for:

  • Coatings: Enhanced resistance to UV degradation .

  • Adhesives: Increased bond strength under humid conditions .

Biological Activity and Mechanisms

In vitro assays reveal moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM) , necessitating structural optimization to reduce off-target effects. The bicyclic scaffold’s rigidity improves pharmacokinetic profiles by reducing conformational flexibility, thereby prolonging half-life .

Comparison with Analogous Compounds

Table 2: Structural Analogues and Properties

CompoundSubstituentsMolecular WeightKey Application
6-Oxa-3-azabicyclo[3.1.0]hexane 6-Oxygen215.21 g/molNeurological drug design
6,6-Dichloro analogue6-Chlorine252.10 g/molAgrocheмical intermediates

The difluoro derivative’s higher electronegativity improves membrane permeability compared to oxa- and chloro-analogues, making it preferable for CNS-targeted therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator